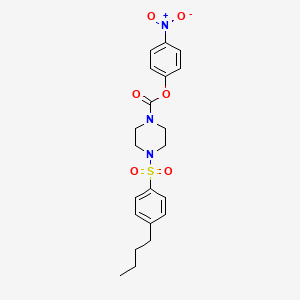

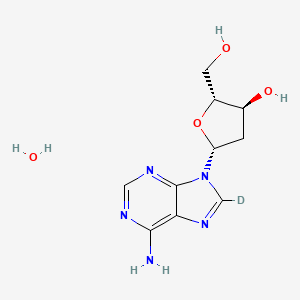

![molecular formula C11H13N3O3 B12400557 7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12400557.png)

7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine is a nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is structurally related to naturally occurring nucleosides and has been studied for its potential therapeutic applications, particularly in the treatment of various diseases.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves the glycosylation of the corresponding nucleobase with a protected sugar derivative. One common method involves the use of 2-deoxy-3,5-di-O-p-toluyl-β-D-erythro-pentofuranosyl chloride as the glycosyl donor, which reacts with the sodium salt of the nucleobase . The reaction is carried out under anhydrous conditions, often in the presence of a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). The resulting glycosylated product is then deprotected using sodium methoxide in methanol to yield the desired nucleoside .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of more efficient purification techniques, such as high-performance liquid chromatography (HPLC), and the implementation of continuous flow reactors to enhance reaction efficiency and yield.

Analyse Des Réactions Chimiques

Types of Reactions

7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride (NaBH4) to reduce specific functional groups.

Substitution: Substitution reactions can be performed using nucleophiles such as sodium azide (NaN3) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups present in the starting material and the reagents used. For example, oxidation with MCPBA can yield sulfinamide derivatives, while reduction with NaBH4 can produce alcohols or amines .

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of 7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases .

Comparaison Avec Des Composés Similaires

Similar Compounds

2’-Deoxytubercidin: Another nucleoside analog with similar structural features and biological activity.

9-Deaza-2’-deoxyguanosine: A C-nucleoside analog with comparable applications in antiviral and anticancer research.

7-Deazapurine 2,3-dideoxyribonucleosides: Compounds with similar glycosylation reactions and therapeutic potential.

Uniqueness

7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific structural configuration, which allows it to be selectively incorporated into nucleic acids. This selectivity enhances its efficacy as a therapeutic agent and reduces potential side effects compared to other nucleoside analogs .

Propriétés

Formule moléculaire |

C11H13N3O3 |

|---|---|

Poids moléculaire |

235.24 g/mol |

Nom IUPAC |

(2R,5R)-2-(hydroxymethyl)-5-pyrrolo[2,3-d]pyrimidin-7-yloxolan-3-ol |

InChI |

InChI=1S/C11H13N3O3/c15-5-9-8(16)3-10(17-9)14-2-1-7-4-12-6-13-11(7)14/h1-2,4,6,8-10,15-16H,3,5H2/t8?,9-,10-/m1/s1 |

Clé InChI |

AEQRATFTZKRUBX-VXRWAFEHSA-N |

SMILES isomérique |

C1[C@@H](O[C@@H](C1O)CO)N2C=CC3=CN=CN=C32 |

SMILES canonique |

C1C(C(OC1N2C=CC3=CN=CN=C32)CO)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-[2-[[4-[2-[2-[2-Acetamido-4-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydroxy-1-oxohexan-3-yl]oxypropanoylamino]propanoylamino]-5-amino-5-oxopentanoyl]amino]propanoylamino]-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12400494.png)

![[(1R,2S,8R,9S,10S,12R,13S,14S,17S,19R,20S,21R)-5-(acetyloxymethyl)-9,21-dihydroxy-23-(1-methoxy-1-oxopropan-2-ylidene)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-9-yl]methyl (E)-2-methylbut-2-enoate](/img/structure/B12400498.png)

![1-(3',6'-Bis(ethylamino)-2',7'-dimethyl-3-oxospiro[isoindoline-1,9'-xanthen]-2-yl)-3-phenylurea](/img/structure/B12400538.png)

![(4S,5S)-5-(2-chlorophenyl)-4-[5-(2-phenylethynyl)pyridin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B12400542.png)